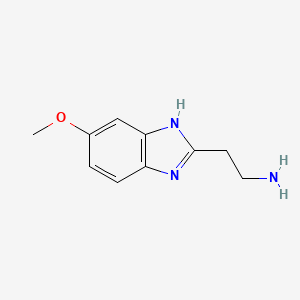

2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine

Beschreibung

Eigenschaften

IUPAC Name |

2-(6-methoxy-1H-benzimidazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-14-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4-5,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEXKNOXRQGGCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640505 | |

| Record name | 2-(6-Methoxy-1H-benzimidazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4078-55-1 | |

| Record name | 2-(6-Methoxy-1H-benzimidazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine typically involves the reaction of 6-methoxy-1H-benzimidazole with ethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Therapeutic Potential

Benzimidazole derivatives, including 2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine, are recognized for their therapeutic roles in various medical fields:

- Antiulcer Agents : Research indicates that benzimidazole derivatives can inhibit gastric acid secretion, making them potential candidates for treating peptic ulcers.

- Analgesics : The compound may exhibit pain-relieving properties, contributing to its exploration as an analgesic.

- Anthelmintics : Benzimidazoles are traditionally used to treat parasitic infections, suggesting that this compound may also have similar applications.

Biological Activities

Studies have shown that this compound can interact with various biological targets, leading to significant pharmacological effects:

- Antimicrobial Activity : The methoxy group enhances the compound's solubility and bioactivity against various pathogens.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through modulation of key signaling pathways, including NF-κB inhibition.

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through several methods, including:

- Mannich Reactions : This method involves the reaction of a primary amine with a carbonyl compound in the presence of formaldehyde.

- Schiff Base Formation : The compound can react with aldehydes to form Schiff bases, which are important intermediates in organic synthesis.

These reactions allow for the modification of biological activity and the synthesis of more complex molecules.

Comparative Analysis of Related Compounds

Understanding the unique properties of this compound can be enhanced by comparing it with structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-Methoxybenzimidazole | Methoxy group at position 5 | Antimicrobial properties |

| Omeprazole | Benzimidazole core with additional groups | Proton pump inhibitor |

| Albendazole | Benzimidazole with sulfur atom | Antiparasitic activity |

This table illustrates how variations in structure can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Anticancer Activity Study : A study demonstrated that this compound inhibited NF-κB signaling in cancer cell lines, leading to reduced cell viability and proliferation. This suggests potential for development as a cancer therapeutic.

- Antimicrobial Testing : Laboratory tests indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, which are critical for its efficacy as a therapeutic agent.

Wirkmechanismus

The mechanism of action of 2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(6-Methoxy-1H-benzimidazol-2-yl)methanamine (Compound A)

Structure : Differs by having a methanamine (-CH₂NH₂) group instead of ethanamine.

Key Differences :

- Solubility : The shorter chain in Compound A reduces hydrophilicity compared to the target compound.

- Biological Activity : Methanamine derivatives exhibit lower binding affinity in serotonin receptor assays due to reduced flexibility and hydrogen-bonding capacity .

- Synthesis: Prepared via oxidation of (1H-benzimidazole-2-yl)methanol derivatives, contrasting with the alkylation strategies used for ethanamine analogs .

2-(1H-Benzimidazol-2-yl)ethanamine (Compound B)

Structure : Lacks the 6-methoxy group.

Key Differences :

- Bioactivity : Demonstrated weaker antifungal activity (MIC = 32 µg/mL) compared to the target compound (MIC = 8 µg/mL) in Candida albicans assays .

Heterocyclic Core Modifications

2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)-ethanamine (Compound C)

Structure : Replaces benzimidazole with benzoxazole and introduces chloro/methyl substituents.

Key Differences :

- Hydrogen Bonding : The benzoxazole oxygen atom forms stronger hydrogen bonds than benzimidazole’s NH group, as shown in crystallographic studies (d(O···H) = 1.85 Å vs. d(N···H) = 2.10 Å) .

- Toxicity : Chloro substitution correlates with increased cytotoxicity (IC₅₀ = 12 µM in HepG2 cells) compared to the methoxy-containing target compound (IC₅₀ = 45 µM) .

1-(6-Fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine (Compound D)

Structure : Fluorine substituent at the 6-position and methyl group on the imidazole nitrogen.

Key Differences :

- Metabolic Stability : Fluorine enhances metabolic resistance (t₁/₂ = 8.2 h vs. 3.5 h for the target compound in human liver microsomes) .

- Receptor Selectivity : The methyl group reduces 5-HT₂A receptor binding (Ki = 280 nM) compared to the unmethylated target compound (Ki = 95 nM) .

Functional Group Analogues

25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)

Structure : Phenyl-substituted ethanamine with multiple methoxy groups.

Key Differences :

- Pharmacology: 25I-NBOMe exhibits potent hallucinogenic effects (EC₅₀ = 0.3 nM at 5-HT₂A) due to its bulky aryl groups, unlike the target compound’s benzimidazole-based structure .

- Toxicity : High risk of neurotoxicity and overdose (LD₅₀ = 0.3 mg/kg in mice) compared to the benzimidazole derivative (LD₅₀ = 150 mg/kg) .

Biologische Aktivität

2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine is a benzimidazole derivative characterized by a methoxy group at the 6-position and an ethanamine side chain at the 2-position. Its molecular formula is C10H13N3O, with a molecular weight of approximately 193.23 g/mol. This compound has gained attention for its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.

The unique structure of this compound allows it to participate in various chemical reactions, such as Mannich reactions and the formation of Schiff bases with aldehydes. The synthesis of this compound can be achieved through multiple methods, including condensation reactions involving appropriate precursors.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In a study assessing various benzimidazole derivatives, this compound demonstrated notable activity against several bacterial strains. Its minimum inhibitory concentration (MIC) values were comparable to other benzimidazole compounds, suggesting its potential as an effective antimicrobial agent .

| Compound | Structure Features | Notable Activities |

|---|---|---|

| 5-Methoxybenzimidazole | Methoxy group at position 5 | Antimicrobial properties |

| Omeprazole | Benzimidazole core with additional groups | Proton pump inhibitor |

| Albendazole | Benzimidazole with sulfur atom | Antiparasitic activity |

The specific substitution pattern of this compound may enhance its solubility and bioactivity compared to other derivatives.

Anticancer Activity

In vitro studies have shown that benzimidazole derivatives can inhibit the proliferation of cancer cells. For instance, some studies reported that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast and leukemia cells. The mechanism often involves inducing apoptosis and disrupting cellular pathways critical for cancer cell survival .

Flow cytometry assays have indicated that certain derivatives induce apoptosis in cancer cell lines in a dose-dependent manner, highlighting their potential as anticancer agents .

Anti-inflammatory Properties

Benzimidazole derivatives have also been studied for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines, contributing to their therapeutic potential in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A library of benzimidazole derivatives was synthesized and screened against various bacterial strains. The results indicated that compounds similar to this compound showed promising antibacterial activity with MIC values ranging from 32 µg/mL to >512 µg/mL depending on the structural modifications .

- Cytotoxicity Against Cancer Cell Lines : Another study evaluated the cytotoxic effects of several benzimidazole derivatives on human breast adenocarcinoma cell lines (MCF-7). The findings revealed that some derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin, indicating significant anticancer potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine, and what are their methodological considerations?

- Answer : The synthesis typically involves cyclization of substituted o-phenylenediamines. A common method includes reacting o-phenylenediamine derivatives with carboxylic acids or their equivalents under acidic or catalytic conditions. For example, cyclization with CO₂ and H₂ under green chemistry conditions has been reported for benzimidazole core formation . Specific to methoxy-substituted derivatives, selective protection/deprotection of functional groups (e.g., methoxy) is critical to avoid side reactions. Post-synthetic modifications, such as amine functionalization, may require reductive amination or nucleophilic substitution .

Table 1: Synthetic Methodologies

| Method | Key Reagents/Conditions | Reference |

|---|---|---|

| Cyclization with CO₂/H₂ | o-phenylenediamine, CO₂, H₂, 80°C | |

| Reductive Amination | Ketone intermediate, NaBH₄ |

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For 2-(6-Methoxy-1H-benzimidazol-2-yl)phenol derivatives, SC-XRD parameters such as R-factor (≤0.064) and data-to-parameter ratios (~18.4) ensure accuracy . Complementary techniques include:

- NMR : ¹H/¹³C NMR to verify methoxy (-OCH₃) and amine (-NH₂) protons.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₀H₁₂N₃O₂).

- FTIR : Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1250 cm⁻¹ (C-O of methoxy).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : While specific safety data for this compound is limited, benzimidazole derivatives generally require:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection .

- First Aid : Immediate rinsing with water for skin/eye contact; consult a physician if inhaled or ingested .

- Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the synthesis of this compound?

- Answer : Yield optimization involves:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- pH Control : Maintaining pH 4–5 during cyclization prevents undesired side products .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes .

Q. How should discrepancies in reported crystallographic data for benzimidazole derivatives be addressed?

- Answer : Discrepancies (e.g., bond lengths, torsion angles) may arise from polymorphism or experimental conditions. Mitigation strategies include:

- Temperature Control : Data collected at 273 K vs. 298 K can affect lattice parameters .

- Data Validation : Cross-checking with computational models (DFT) to identify outliers .

- Multi-Technique Validation : Pairing SC-XRD with powder XRD or Raman spectroscopy .

Q. What mechanistic insights exist for the biological activity of methoxy-substituted benzimidazoles?

- Answer : Methoxy groups enhance lipophilicity, improving membrane permeability. Key mechanisms:

- Enzyme Inhibition : Benzimidazoles often target ATP-binding pockets (e.g., kinases) via H-bonding with the methoxy oxygen .

- DNA Intercalation : Planar benzimidazole cores intercalate into DNA, with methoxy groups stabilizing π-π stacking .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

- Answer : Stability studies should assess:

- Thermal Degradation : TGA/DSC to identify decomposition temperatures (typically >200°C for benzimidazoles).

- Photooxidation : UV/Vis monitoring under light exposure; methoxy groups may oxidize to quinones .

- Hydrolytic Degradation : HPLC-MS to detect hydrolysis products (e.g., 6-methoxybenzimidazole) at varying pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.